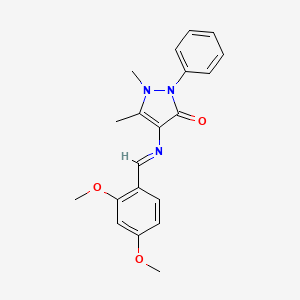

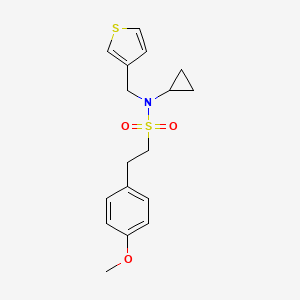

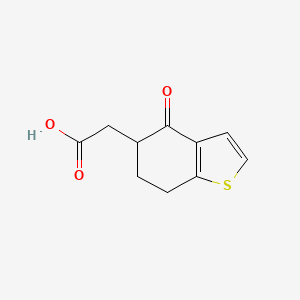

(E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thiosemicarbazones derived from 2,4-dimethoxybenzaldehyde have been synthesized . Another related compound, (E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide (DMBB), has been synthesized using a slow evaporation technique .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by Single-crystal X-ray diffraction (SC-XRD) studies . The active functional groups present in the synthesized compounds were identified by Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis

While specific chemical reactions involving “(E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one” are not available, related compounds have been studied. For example, the reaction of 2,4-dimethoxybenzaldehyde with other reagents has been reported .Scientific Research Applications

Palladium(II)-Catalyzed Heck Reaction

The compound has found relevance in organic synthesis through the palladium(II)-catalyzed Heck reaction. Specifically, it serves as a precursor for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate . This reaction pathway involves decarboxylative iodination followed by the Heck reaction, resulting in the desired product. The significance lies in its potential application as a building block for cytotoxic natural products called carpatamides A–D . These natural products have garnered interest due to their biological properties and chemical applications.

Non-Small-Cell Lung Cancer (NSCLC) Research

Researchers have explored the compound’s activity against non-small-cell lung cancer (NSCLC). Carpatamides A–D, derived from marine Streptomyces sp., exhibit selective activity against NSCLC cell lines . As such, understanding the precursor compound’s properties and reactivity contributes to the development of potential anti-cancer agents.

Natural Product-Inspired Synthesis

The compound serves as a precursor for the synthesis of biologically active compounds. By designing an efficient route from 2,4-dimethoxybenzoic acid, researchers can access methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate . This compound, in turn, acts as a building block for both natural and non-natural products with diverse biological activities .

Crystal Growth and Optical Properties

While not directly related to the compound itself, similar derivatives have been studied for their crystal growth and optical properties. For instance, the organic single crystal of ((E)-(4-fluorophenylimino)methyl)naphthalen-2-ol has been investigated as an efficient nonlinear optical (NLO) material . Although not identical, this research highlights the broader interest in related compounds.

Thiosemicarbazide Derivatives

The compound’s precursor, synthesized from 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide, has been characterized using elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data . This work contributes to our understanding of thiosemicarbazide derivatives and their potential applications.

Future Directions

properties

IUPAC Name |

4-[(2,4-dimethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-14-19(20(24)23(22(14)2)16-8-6-5-7-9-16)21-13-15-10-11-17(25-3)12-18(15)26-4/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLHVFLEDWSSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2441010.png)

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B2441013.png)

![9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441015.png)

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441024.png)

![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2441030.png)

![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2441032.png)